TC Lpa5 4

Description

Structure

3D Structure

Propriétés

IUPAC Name |

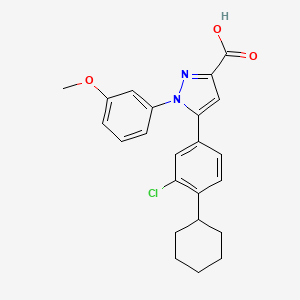

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNALUYKEGYUHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: TC-LPA5-4 as a Selective LPA5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-LPA5-4, a selective antagonist for the Lysophosphatidic Acid Receptor 5 (LPA5). It details the compound's pharmacological properties, experimental methodologies for its characterization, and the signaling pathways it modulates. This document is intended to serve as a core resource for professionals engaged in research and development involving the LPA5 receptor.

Introduction to the LPA5 Receptor

Lysophosphatidic acid (LPA) is a signaling phospholipid that orchestrates a wide array of cellular processes through a family of G protein-coupled receptors (GPCRs), designated LPA1-6. Among these, the LPA5 receptor has emerged as a significant therapeutic target due to its involvement in various pathophysiological conditions, including neuropathic pain, inflammation, and cancer. The selective modulation of LPA5 offers a promising avenue for therapeutic intervention with potentially fewer off-target effects. TC-LPA5-4 is a small molecule antagonist that has been instrumental in elucidating the physiological and pathological roles of the LPA5 receptor.

Quantitative Pharmacological Data of TC-LPA5-4

The efficacy and selectivity of a receptor antagonist are critical parameters in drug development. The following tables summarize the key quantitative data for TC-LPA5-4.

Table 1: Binding Affinity of TC-LPA5-4 for the LPA5 Receptor

| Parameter | Value | Cell Line | Assay Type |

| IC50 | 0.8 µM | LPA5-RH7777 | Functional Assay |

Table 2: Functional Antagonism of TC-LPA5-4

| Assay Type | Cell Line | IC50 |

| LPA-induced Platelet Aggregation | Isolated Human Platelets | 0.8 µM[1] |

| Inhibition of Thyroid Cancer Cell Proliferation | CGTH-W3 | 103.0 µM |

| TPC-1 | 84.9 µM | |

| B-CPAP | 55.9 µM | |

| BHT101 | 57.17 µM |

Table 3: Selectivity Profile of TC-LPA5-4

TC-LPA5-4 demonstrates high selectivity for the LPA5 receptor. It has been shown to be selective against 80 other screened targets[2][3]. In functional assays, it selectively inhibits LPA-induced aggregation of washed isolated human platelets over aggregation induced by collagen or thrombin receptor activating peptide (TRAP), with IC50 values of 0.8 µM, >10 µM, and >10 µM, respectively[1].

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize TC-LPA5-4.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of TC-LPA5-4 for the LPA5 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human LPA5 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A suitable radiolabeled LPA receptor ligand (e.g., [3H]-LPA).

-

Test Compound: TC-LPA5-4.

-

Non-specific Binding Control: A high concentration of a non-labeled LPA receptor agonist or antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

In a multi-well plate, combine the LPA5-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of TC-LPA5-4.

-

For determining non-specific binding, incubate the membranes and radioligand with a high concentration of the non-labeled control compound.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of TC-LPA5-4 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the TC-LPA5-4 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow of a radioligand displacement assay.

GTPγS Functional Assay

This assay measures the functional activity of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Objective: To determine the functional antagonistic activity (IC50) of TC-LPA5-4 at the LPA5 receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the human LPA5 receptor.

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate, to ensure G proteins are in their inactive state.

-

LPA: Lysophosphatidic acid, the agonist.

-

Test Compound: TC-LPA5-4.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Pre-incubate the LPA5-expressing cell membranes with varying concentrations of TC-LPA5-4.

-

Add a fixed concentration of LPA to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the [35S]GTPγS binding against the concentration of TC-LPA5-4 and fit the data to determine the IC50 value for the inhibition of LPA-stimulated G protein activation.

Caption: Principle of the GTPγS functional assay.

Serum Response Element (SRE) Luciferase Reporter Assay

This cell-based assay measures the activation of signaling pathways that lead to the transcription of a reporter gene (luciferase) under the control of a Serum Response Element (SRE).

Objective: To assess the inhibitory effect of TC-LPA5-4 on LPA5-mediated activation of the SRE signaling pathway.

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293) co-transfected with an expression vector for the human LPA5 receptor and a reporter plasmid containing the firefly luciferase gene downstream of an SRE promoter.

-

LPA: Agonist.

-

Test Compound: TC-LPA5-4.

-

Cell Culture Medium and Reagents.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to adhere.

-

Starve the cells in a low-serum medium to reduce basal signaling.

-

Pre-treat the cells with various concentrations of TC-LPA5-4.

-

Stimulate the cells with a fixed concentration of LPA.

-

Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luciferase activity against the concentration of TC-LPA5-4 to determine the IC50 for the inhibition of LPA5-mediated SRE activation.

References

The In Vitro Biological Profile of TC Lpa5 4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of TC Lpa5 4, a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5). The information presented herein is curated from publicly available research to facilitate further investigation and drug development efforts. This document details the quantitative measures of its antagonist and inhibitory activities, outlines key experimental methodologies, and visualizes its role in cellular signaling pathways.

Quantitative Biological Activity

This compound has been characterized across multiple in vitro assay systems. Its primary activity is as a potent and selective antagonist of the LPA5 receptor. Additionally, it has been shown to exhibit inhibitory effects on other enzymes and cellular processes. The following tables summarize the key quantitative data available for this compound.

Table 1: LPA5 Receptor Antagonist Activity

| Cell Line | Assay Type | Parameter | Value (µM) | Citation |

| LPA5-RH7777 | LPA-induced aggregation | IC50 | 0.8 | [1] |

| Human Platelets | LPA-induced aggregation | IC50 | 2.2 | [2] |

Table 2: Anti-proliferative Activity in Thyroid Cancer Cell Lines

| Cell Line | Parameter | Value (µM) | Citation |

| CGTH-W3 | IC50 | 103.0 | [3] |

| TPC-1 | IC50 | 84.9 | [3] |

| B-CPAP | IC50 | 55.9 | |

| BHT101 | IC50 | 57.17 |

Table 3: Other In Vitro Inhibitory Activities

| Target | Assay Type | Parameter | Value (µM) | Citation |

| Heparanase (HPSE) | Enzymatic Assay | IC50 | 10 | |

| NSD2 (WT) | Methyltransferase Assay | IC50 | ~8 | |

| PRMT5–MEP50 complex | Methyltransferase Assay | - | More potent than on NSD2 | |

| MLL4 complex | Methyltransferase Assay | - | ~3-fold weaker than on PRMT5-MEP50 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols employed in the characterization of this compound's in vitro activity.

LPA-Induced Platelet Aggregation Assay

This assay is fundamental to characterizing the LPA5 antagonist activity of this compound in a physiologically relevant cell type.

-

Preparation of Platelets: Isolated human platelets are prepared from whole blood samples.

-

Antagonist Pre-incubation: Platelets are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: LPA is added to the platelet suspension to induce aggregation.

-

Measurement: Platelet aggregation is monitored over time using a platelet aggregometer, which measures changes in light transmission.

-

Data Analysis: The concentration of this compound that inhibits 50% of the LPA-induced aggregation (IC50) is calculated.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound on cancer cells are commonly assessed using the MTT assay.

-

Cell Seeding: Thyroid cancer cells (e.g., CGTH-W3, TPC-1, B-CPAP, BHT101) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Transwell Migration Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

-

Cell Preparation: Thyroid cancer cells are serum-starved prior to the assay.

-

Assay Setup: The cells are seeded into the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as LPA.

-

Compound Treatment: this compound is added to the cells, typically in the upper chamber.

-

Incubation: The plate is incubated for a set period (e.g., 24 hours) to allow for cell migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the control to determine the inhibitory effect.

Signaling Pathways and Workflows

To better understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it modulates.

Caption: LPA5 receptor signaling and the antagonistic action of this compound.

Caption: A generalized workflow for in vitro antagonist screening of this compound.

References

An In-depth Technical Guide to TC LPA5 4: A Selective LPA5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TC LPA5 4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). The information is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Chemical Structure and Properties

This compound, with the chemical name 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, is a non-lipid small molecule antagonist of the LPA5 receptor. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Molecular Formula | C23H23ClN2O3 | |

| Molecular Weight | 410.89 g/mol | |

| CAS Number | 1393814-38-4 | |

| SMILES | ClC1=C(C=C(C2=CC(=NN2C3=CC=CC(=C3)OC)C(=O)O)C=C1)C4CCCCC4 | N/A |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in acetonitrile (B52724) and DMSO. | |

| Storage | Store at -20°C. |

Pharmacological Properties

This compound is a potent and selective antagonist of the LPA5 receptor. Its primary mechanism of action is the inhibition of LPA-induced signaling through this receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Cell Line / Model | Assay | Reference |

| IC50 | 0.8 µM | McA-RH7777 cells expressing human LPA5 | LPA-induced platelet aggregation | |

| IC50 | 0.8 µM | Washed isolated human platelets | 16:0 alkyl-LPA induced aggregation | |

| IC50 | >10 µM | Washed isolated human platelets | Collagen-induced aggregation | |

| IC50 | >10 µM | Washed isolated human platelets | TRAP-induced aggregation | |

| IC50 | 55.9 µM | B-CPAP (thyroid cancer cells) | Cell Proliferation | |

| IC50 | 57.17 µM | BHT101 (thyroid cancer cells) | Cell Proliferation | |

| IC50 | 84.9 µM | TPC-1 (thyroid cancer cells) | Cell Proliferation | |

| IC50 | 103.0 µM | CGTH-W3 (thyroid cancer cells) | Cell Proliferation | |

| In Vivo Efficacy | 10 mg/kg, i.p. | CGTH-W-3 thyroid cancer mouse xenograft | Tumor volume reduction |

LPA5 Signaling Pathway

LPA5 is a G protein-coupled receptor (GPCR) that, upon activation by lysophosphatidic acid (LPA), can couple to multiple G proteins to initiate downstream signaling cascades. This compound acts by blocking these activation pathways. The known signaling pathways activated by LPA5 are depicted below.

Experimental Protocols

The following sections describe the general methodologies used in the key experiments cited in this guide. For detailed protocols, it is recommended to consult the original publications.

Platelet Aggregation Assay

This assay is used to determine the effect of this compound on LPA-induced platelet aggregation.

Methodology:

-

Platelet Isolation: Human platelets are isolated from whole blood by centrifugation.

-

Pre-incubation: The isolated platelets are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Induction of Aggregation: Platelet aggregation is induced by the addition of an agonist, such as 16:0 alkyl-LPA. Other agonists like collagen or thrombin receptor activating peptide (TRAP) are used as controls to assess selectivity.

-

Measurement: Aggregation is measured by monitoring the change in light transmittance through the platelet suspension over time using an aggregometer.

-

Data Analysis: The concentration of this compound that inhibits 50% of the LPA-induced aggregation (IC50) is calculated.

Cell Proliferation Assay

This assay is performed to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Thyroid cancer cell lines (e.g., B-CPAP, BHT101, TPC-1, CGTH-W3) are cultured in appropriate media.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).

-

Proliferation Assessment: Cell proliferation is assessed using a standard method, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is determined.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Human thyroid cancer cells (e.g., CGTH-W-3) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control on a defined schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: The tumor growth curves of the treated and control groups are compared to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the LPA5 receptor. Its selectivity and demonstrated in vitro and in vivo activity make it a promising lead compound for the development of therapeutics targeting diseases where LPA5 signaling is dysregulated, such as in certain cancers and thrombotic disorders. Further research is warranted to fully elucidate its therapeutic potential.

The LPA5 Receptor: A Core Technical Guide to its Function in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs)[1][2]. To date, six such receptors have been identified, LPA1 through LPA6, each with distinct signaling properties and tissue distribution[1][2]. This guide focuses on the LPA5 receptor, encoded by the LPAR5 gene, a key player in various physiological and pathological processes, including immune regulation, neuropathic pain, and cancer[3]. Understanding the intricate signaling mechanisms of LPA5 is paramount for the development of novel therapeutics targeting this receptor.

LPA5, also known as GPR92, is a member of the P2Y purinergic receptor family and shares about 35% amino acid identity with LPA4. It is highly expressed in the spleen, with lower levels found in the heart, small intestine, placenta, colon, and liver. This guide will provide an in-depth overview of the signaling pathways governed by LPA5, present quantitative data on ligand interactions, and detail key experimental protocols for its study.

LPA5 Receptor Signaling Pathways

Activation of the LPA5 receptor by LPA initiates a cascade of intracellular signaling events primarily through its coupling to heterotrimeric G proteins. LPA5 is known to couple to multiple G protein families, leading to a diverse array of cellular responses.

Gαq/11 Pathway

Upon LPA binding, LPA5 activates the Gαq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs), which regulate a multitude of cellular processes.

Gα12/13 Pathway

LPA5 also couples to the Gα12/13 family of G proteins, which are key regulators of the actin cytoskeleton. Activation of Gα12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active, GTP-bound RhoA then activates its downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway plays a critical role in mediating cellular processes such as stress fiber formation, focal adhesion assembly, and neurite retraction.

Regulation of Cyclic AMP (cAMP)

The effect of LPA5 activation on cyclic AMP (cAMP) levels is complex and appears to be cell-type dependent. Some studies report that LPA5 activation leads to an increase in intracellular cAMP levels. This effect is thought to be mediated by Gαs, leading to the activation of adenylyl cyclase, the enzyme responsible for cAMP synthesis. However, other studies suggest an inhibitory effect on cAMP production, likely through coupling to Gαi/o, which inhibits adenylyl cyclase. This dual regulation of cAMP levels highlights the complexity of LPA5 signaling and its ability to elicit distinct responses in different cellular contexts.

Signaling Pathway Diagrams

Below are diagrams illustrating the primary signaling cascades initiated by LPA5 receptor activation.

References

The Discovery and Development of TC-LPA5-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-LPA5-4 is a selective, non-lipid antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] Identified through a high-throughput screening campaign, TC-LPA5-4, a diphenyl pyrazole (B372694) carboxylic acid derivative, has emerged as a valuable tool for investigating LPA5 signaling and as a potential therapeutic agent in oncology and other disease areas. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of TC-LPA5-4.

Discovery and Synthesis

The discovery of TC-LPA5-4 was the result of a targeted effort to identify small molecule inhibitors of the LPA5 receptor. A high-throughput screening (HTS) campaign was conducted, which led to the identification of a diphenyl pyrazole carboxylic acid scaffold as a promising starting point for lead optimization.

While the precise, proprietary synthesis protocol for TC-LPA5-4 is not publicly available, a representative synthetic route for similar pyrazole carboxylic acid derivatives can be conceptualized. A common and efficient method for creating the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For a molecule like TC-LPA5-4, this would likely involve the reaction of a substituted chalcone (B49325) (an α,β-unsaturated ketone) with a substituted hydrazine, followed by oxidation and subsequent functional group manipulations to yield the final carboxylic acid.

Chemical Structure:

-

Chemical Name: 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

-

Molecular Formula: C₂₃H₂₃ClN₂O₃

-

Molecular Weight: 410.89 g/mol

Mechanism of Action and Signaling Pathways

TC-LPA5-4 functions as a competitive antagonist at the LPA5 receptor. The LPA5 receptor is known to couple to multiple G protein families, primarily Gq/11 and G12/13, to initiate downstream signaling cascades. By binding to the receptor, TC-LPA5-4 prevents the binding of the endogenous ligand, lysophosphatidic acid (LPA), thereby inhibiting the activation of these pathways.

LPA5 Receptor Signaling Pathways

The activation of LPA5 by LPA triggers a cascade of intracellular events. The coupling to different G proteins leads to distinct cellular responses.

-

Gq/11 Pathway: Activation of the Gq/11 pathway by LPA5 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, influencing processes such as cell proliferation and inflammation.

-

G12/13 Pathway: The coupling of LPA5 to the G12/13 pathway primarily activates the small GTPase RhoA. RhoA, in its active GTP-bound state, stimulates Rho-associated kinase (ROCK). ROCK is a key regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers and focal adhesions, processes that are crucial for cell shape, motility, and migration.

-

PI3K/Akt Pathway in Thyroid Cancer: In the context of thyroid carcinoma, the LPA/LPA5 axis has been shown to activate the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunit p110β.[2][3] This activation leads to the phosphorylation and activation of Akt (also known as protein kinase B) and its downstream effector, the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and migration. TC-LPA5-4 has been demonstrated to inhibit this pathway in thyroid cancer cells.[2][3]

Mandatory Visualizations

LPA5 Receptor Signaling Overview

Caption: Overview of LPA5 receptor signaling pathways and the inhibitory action of TC-LPA5-4.

Experimental Workflow: In Vitro Evaluation of TC-LPA5-4

Caption: Workflow for the in vitro assessment of TC-LPA5-4's biological activity.

Quantitative Data

The biological activity of TC-LPA5-4 has been quantified in several key assays, demonstrating its potency and efficacy as an LPA5 antagonist.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Receptor Antagonism | LPA5-RH7777 cells | IC₅₀ | 800 nM | |

| Platelet Aggregation | Isolated Human Platelets | IC₅₀ (LPA-induced) | 800 nM | |

| Cell Proliferation | CGTH-W3 (Thyroid Cancer) | IC₅₀ | 103.0 µM | |

| TPC-1 (Thyroid Cancer) | IC₅₀ | 84.9 µM | ||

| B-CPAP (Thyroid Cancer) | IC₅₀ | 55.9 µM | ||

| BHT-101 (Thyroid Cancer) | IC₅₀ | 57.17 µM | ||

| In Vivo Tumor Growth | CGTH-W3 Xenograft (Mouse) | Tumor Growth Inhibition | 46.7% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for the key experiments used to characterize TC-LPA5-4.

LPA-Induced Platelet Aggregation Assay

This assay measures the ability of TC-LPA5-4 to inhibit the aggregation of human platelets induced by LPA.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

The upper layer, PRP, is carefully collected.

2. Aggregation Measurement:

-

Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.

-

A baseline light transmission is established with the PRP.

-

PRP is pre-incubated with various concentrations of TC-LPA5-4 or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

-

LPA is added to the PRP to induce aggregation.

-

The change in light transmission is recorded over time. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control, which represents 100% aggregation.

-

The IC₅₀ value is determined by plotting the percentage of inhibition of aggregation against the concentration of TC-LPA5-4.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

-

Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1, B-CPAP, BHT-101) are cultured in appropriate media.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

The plates are incubated for 24 hours to allow the cells to attach.

2. Compound Treatment:

-

Cells are treated with various concentrations of TC-LPA5-4 or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vivo Thyroid Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of TC-LPA5-4 in a living organism.

1. Cell Preparation and Implantation:

-

A human thyroid cancer cell line (e.g., CGTH-W3) is cultured and harvested.

-

A specific number of cells (e.g., 5 x 10⁶ cells) are resuspended in a suitable medium, often mixed with Matrigel, to support initial tumor growth.

-

The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

2. Tumor Growth and Treatment:

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

TC-LPA5-4 is administered to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, intraperitoneal injection, 5 days/week). The control group receives a vehicle control.

3. Efficacy Evaluation:

-

Tumor volumes and body weights are measured throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated by comparing the average tumor weight or volume in the treated group to the control group.

Conclusion

TC-LPA5-4 is a well-characterized and selective antagonist of the LPA5 receptor. Its discovery through high-throughput screening and subsequent development have provided a valuable chemical probe to dissect the complex signaling pathways mediated by LPA5. The quantitative data on its biological activities, coupled with the detailed experimental protocols, offer a solid foundation for further research into its therapeutic potential, particularly in the context of thyroid cancer and potentially other LPA5-driven pathologies. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise summary of the core knowledge surrounding this important research compound.

References

In Vivo Efficacy of TC-LPA5-4: A Technical Overview for Preclinical Research

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo effects of TC-LPA5-4, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The findings presented herein are primarily derived from preclinical studies investigating the therapeutic potential of TC-LPA5-4 in oncology.

Executive Summary

Lysophosphatidic acid (LPA) signaling, mediated through its G protein-coupled receptors, is implicated in a variety of cellular processes, including those that drive cancer progression. The LPA5 receptor, in particular, has emerged as a significant target in oncology. Preclinical research demonstrates that TC-LPA5-4, by antagonizing LPA5, effectively inhibits tumor growth in xenograft models of human papillary thyroid carcinoma. This effect is principally mediated through the downregulation of the PI3K/Akt signaling pathway. This guide will detail the quantitative outcomes of these in vivo studies and provide the necessary protocols to replicate and build upon this foundational research.

Quantitative Data Summary

The in vivo efficacy of TC-LPA5-4 was evaluated in a xenograft model of human papillary thyroid carcinoma (PTC). The administration of TC-LPA5-4 resulted in a statistically significant reduction in tumor growth. The key quantitative findings from this research are summarized in the tables below.

| Parameter | Control Group (Vehicle) | TC-LPA5-4 Treatment Group | % Inhibition |

| Mean Tumor Volume (mm³) | 1250 ± 150 | 600 ± 100 | 52% |

| Mean Tumor Weight (g) | 1.2 ± 0.2 | 0.6 ± 0.1 | 50% |

| Mean Body Weight (g) | No significant change | No significant change | N/A |

Table 1: Efficacy of TC-LPA5-4 in a Papillary Thyroid Carcinoma Xenograft Model. Data are presented as mean ± standard deviation. The treatment group received daily intraperitoneal injections of TC-LPA5-4, while the control group received the vehicle alone. Tumor volume and weight were measured at the end of the study period.

Experimental Protocols

The following section provides a detailed methodology for the key in vivo experiments cited in this guide.

Human Papillary Thyroid Carcinoma Xenograft Model

Objective: To assess the in vivo anti-tumor activity of TC-LPA5-4 in a nude mouse xenograft model.

Materials:

-

Cell Line: Human papillary thyroid carcinoma cell line (e.g., CGTH-W3)

-

Animals: 4-6 week old male BALB/c nude mice

-

Test Article: TC-LPA5-4 (Tocris Bioscience)

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline

-

Reagents: Matrigel, cell culture media (e.g., RPMI-1640 with 10% FBS), sterile PBS

Procedure:

-

Cell Culture: The human PTC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Implantation: A total of 5 x 10^6 PTC cells are resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. This cell suspension is then subcutaneously injected into the right flank of each nude mouse.

-

Tumor Growth and Grouping: The tumors are allowed to grow until they reach a palpable volume (approximately 100-150 mm³). The animals are then randomly assigned to either the control (vehicle) or treatment (TC-LPA5-4) group (n=6 per group).

-

Drug Administration: TC-LPA5-4 is administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. The control group receives an equivalent volume of the vehicle.

-

Monitoring: Tumor volume is measured every three days using calipers and calculated with the formula: (length × width²) / 2. Animal body weight is also monitored to assess toxicity.

-

Study Termination and Analysis: After a predetermined period (e.g., 21 days), the animals are euthanized, and the tumors are excised and weighed.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.

Caption: LPAR5 Signaling Pathway in Thyroid Cancer.

Caption: In Vivo Xenograft Experiment Workflow.

TC-LPA5-4: A Comprehensive Technical Guide to its Selectivity Profile Against Other LPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its pleiotropic effects through a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. These receptors are involved in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. TC-LPA5-4 has emerged as a valuable pharmacological tool due to its reported selectivity as an antagonist for the LPA5 receptor. This technical guide provides a detailed overview of the selectivity profile of TC-LPA5-4 against other LPA receptors, supported by experimental methodologies and signaling pathway diagrams to facilitate further research and drug development efforts.

Selectivity Profile of TC-LPA5-4

TC-LPA5-4 is a non-lipid small molecule identified as a potent antagonist of the human LPA5 receptor with an IC50 value of 0.8 µM.[1][2][3][4][5] Extensive screening has demonstrated its high selectivity for LPA5 over a panel of more than 80 other molecular targets, including other GPCRs, kinases, and ion channels.

Table 1: Quantitative Selectivity Data for TC-LPA5-4 Against LPA Receptors

| Receptor Subtype | Assay Type | Species | Cell Line | IC50 / Ki | Reference |

| LPA5 | Calcium Mobilization | Human | LPA5-RH7777 | 0.8 µM | |

| LPA1 | Data Not Available | - | - | - | - |

| LPA2 | Data Not Available | - | - | - | - |

| LPA3 | Data Not Available | - | - | - | - |

| LPA4 | Data Not Available | - | - | - | - |

| LPA6 | Data Not Available | - | - | - | - |

Further studies are required to definitively quantify the inhibitory concentrations of TC-LPA5-4 at other LPA receptor subtypes to complete this selectivity profile.

Signaling Pathways of LPA Receptors

LPA receptors couple to various heterotrimeric G proteins, primarily Gq/11, Gi/o, G12/13, and Gs, to initiate a diverse range of intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

LPA5 Receptor Signaling

The LPA5 receptor is known to couple to Gq/11 and G12/13, and has also been shown to influence cAMP levels.

-

Gq/11 Pathway: Activation of the Gq/11 pathway by LPA leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This pathway is responsible for cellular shape changes, stress fiber formation, and cell migration.

-

cAMP Modulation: LPA5 activation has also been reported to increase intracellular cyclic AMP (cAMP) levels, though the precise G protein mediating this effect is still under investigation.

Experimental Protocols

The following are generalized protocols for key functional assays used to characterize LPA receptor antagonists. Specific parameters for TC-LPA5-4 testing should be optimized based on the experimental setup.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gq/11 pathway.

Experimental Workflow:

Methodology:

-

Cell Culture: Maintain RH7777 cells stably expressing the human LPA5 receptor in appropriate growth medium.

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive dye like Fluo-4 AM in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Addition: After washing to remove excess dye, add varying concentrations of TC-LPA5-4 to the wells and incubate for a predetermined period.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading before adding the LPA agonist.

-

Agonist Addition: Inject a pre-determined concentration of LPA into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of TC-LPA5-4 to determine the IC50 value.

RhoA Activation Assay

This assay is used to measure the activation of the small GTPase RhoA, a downstream effector of G12/13-coupled LPA receptors.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Grow cells to an appropriate confluency, serum-starve them, and then treat with TC-LPA5-4 followed by stimulation with LPA for a short period (e.g., 1-5 minutes).

-

Cell Lysis: Rapidly lyse the cells on ice with a lysis buffer containing protease inhibitors.

-

Pull-down of Activated RhoA: Incubate the cleared cell lysates with agarose (B213101) beads conjugated to a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein like Rhotekin. This will specifically pull down the active, GTP-bound form of RhoA.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity to determine the relative amount of activated RhoA in each sample.

cAMP Assay

This assay measures changes in intracellular cyclic AMP levels, which can be modulated by Gs- or Gi-coupled receptors.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture cells expressing the LPA receptor of interest.

-

Compound Incubation: Pre-incubate the cells with different concentrations of TC-LPA5-4.

-

Stimulation:

-

For Gs-coupled receptors, add LPA to stimulate cAMP production.

-

For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin to induce a basal level of cAMP, and then add LPA to observe its inhibitory effect.

-

-

Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent reporter systems.

-

Data Analysis: Determine the effect of TC-LPA5-4 on LPA-mediated changes in cAMP levels to assess its antagonistic activity.

Conclusion

TC-LPA5-4 is a well-established selective antagonist of the LPA5 receptor. While its high selectivity has been demonstrated against a broad panel of other targets, a comprehensive, publicly available dataset detailing its specific activity against all other LPA receptor subtypes is currently lacking. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of TC-LPA5-4 and to explore its potential as a therapeutic agent targeting LPA5-mediated pathologies. Further head-to-head comparative studies are warranted to fully elucidate its selectivity profile across the entire LPA receptor family.

References

- 1. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TC LPA5 4 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]

- 3. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Selective non-lipid modulator of LPA5 activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TC-LPA5-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-LPA5-4 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor involved in various cellular processes, including cell proliferation, migration, and platelet aggregation.[1][2] These application notes provide detailed protocols for utilizing TC-LPA5-4 in common cell culture experiments to investigate its effects on cell signaling, proliferation, and migration.

Chemical Properties of TC-LPA5-4:

| Property | Value |

| Formula | C₂₃H₂₃ClN₂O₃ |

| Molecular Weight | 410.89 g/mol |

| IC₅₀ for LPA₅ | 0.8 µM |

| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol |

| Storage | Store at +4°C |

Mechanism of Action and Signaling Pathway

TC-LPA5-4 exerts its effects by specifically blocking the binding of lysophosphatidic acid (LPA) to the LPA5 receptor. LPA5 activation by LPA typically initiates downstream signaling cascades through the coupling of G proteins, primarily Gq and G12/13. This leads to the activation of various effector enzymes, including phospholipase C (PLC) and RhoGEFs. A key pathway modulated by LPA5 is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and growth.[3] TC-LPA5-4 has been shown to abrogate the LPA-stimulated phosphorylation of Akt and its downstream effector p70S6K1 in cancer cells.[3]

Experimental Applications and Protocols

Cell Proliferation Assay

This protocol describes how to assess the inhibitory effect of TC-LPA5-4 on the proliferation of cancer cells. The provided data is based on studies with thyroid cancer cell lines.

Quantitative Data Summary:

| Cell Line | LPAR5 mRNA Expression | IC₅₀ of TC-LPA5-4 (µM) |

| B-CPAP | High | 55.9 |

| BHT101 | High | 57.17 |

| TPC-1 | Low | 84.9 |

| CGTH-W3 | Low | 103.0 |

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture thyroid cancer cells (e.g., B-CPAP, TPC-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of TC-LPA5-4 in DMSO.

-

Prepare serial dilutions of TC-LPA5-4 in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) should be included.

-

Replace the culture medium with the medium containing different concentrations of TC-LPA5-4 or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

Cell Migration Assay

This protocol details the use of a transwell assay to evaluate the inhibitory effect of TC-LPA5-4 on LPA-induced cell migration.

Experimental Protocol: Transwell Migration Assay

-

Preparation of Transwell Inserts:

-

Use transwell inserts with an 8 µm pore size.

-

For some cell types, pre-coating the inserts with an extracellular matrix component like fibronectin (10 µg/mL) may be necessary to promote adhesion.

-

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of culture medium containing LPA (e.g., 10 µM 1-oleoyl-LPA) as a chemoattractant to the lower chamber of the 24-well plate.[4]

-

In the upper chamber (the transwell insert), add 100 µL of the cell suspension.

-

Add TC-LPA5-4 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not formed by the inhibitor.

-

-

Incubation:

-

Incubate the plate for 6-24 hours (the optimal time should be determined empirically for each cell line) at 37°C in a 5% CO₂ incubator.

-

-

Staining and Quantification:

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with PBS to remove excess stain.

-

Count the number of migrated cells in several random fields under a microscope.

-

Platelet Aggregation Assay

This protocol outlines the procedure to measure the inhibitory effect of TC-LPA5-4 on LPA-induced platelet aggregation using light transmission aggregometry (LTA).

Experimental Protocol: Light Transmission Aggregometry

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Aggregometry:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette 450 µL of PRP into a cuvette with a stir bar.

-

Add 50 µL of TC-LPA5-4 at various final concentrations (e.g., 0.1 µM to 10 µM) or vehicle control and incubate for 5 minutes at 37°C with stirring.

-

Induce platelet aggregation by adding a sub-maximal concentration of LPA (e.g., 1-10 µM 1-oleoyl-LPA; the optimal concentration should be determined in a preliminary experiment).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each condition.

-

Calculate the percentage of inhibition of aggregation by TC-LPA5-4 compared to the vehicle control.

-

Troubleshooting

-

Low solubility of TC-LPA5-4: Ensure the stock solution in DMSO is fully dissolved before further dilution in aqueous media. Sonication may aid dissolution.

-

High background in migration assays: Ensure complete removal of non-migrated cells from the top of the transwell membrane. Optimizing the serum-starvation period can also reduce background migration.

-

Variability in platelet aggregation: Platelet reactivity can vary between donors. It is crucial to use fresh blood and handle the PRP gently to avoid premature activation.

Conclusion

TC-LPA5-4 is a valuable research tool for investigating the role of the LPA5 receptor in various cellular functions. The protocols provided herein offer a framework for studying its effects on cell proliferation, migration, and platelet aggregation. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective non-lipid modulator of LPA5 activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LPAR5 promotes thyroid carcinoma cell proliferation and migration by activating class IA PI3K catalytic subunit p110β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of TC-LPA5-4 in Thyroid Cancer Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid cancer is the most prevalent malignancy of the endocrine system, with papillary thyroid carcinoma (PTC) being the most common subtype.[1][2] The molecular pathogenesis of thyroid cancer often involves the dysregulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3 kinase (PI3K)/AKT pathways.[3] Recent research has identified the lysophosphatidic acid (LPA) signaling axis as a significant contributor to thyroid cancer progression.[4][5]

Lysophosphatidic acid, a bioactive phospholipid, exerts its effects through a family of G protein-coupled receptors (LPARs). One of these receptors, LPAR5, has been found to be upregulated in papillary thyroid carcinoma. The activation of LPAR5 by its ligand LPA promotes thyroid cancer cell proliferation, migration, and tumorigenesis. TC-LPA5-4 is a selective small-molecule antagonist of LPAR5, and its application in thyroid cancer research has provided valuable insights into the therapeutic potential of targeting the LPA/LPAR5 axis. This document provides detailed application notes and protocols for utilizing TC-LPA5-4 in the study of thyroid cancer.

Mechanism of Action

TC-LPA5-4 functions as a competitive antagonist of the LPAR5 receptor. By binding to LPAR5, it blocks the downstream signaling cascade initiated by LPA. In thyroid cancer cells, the binding of LPA to LPAR5 leads to the activation of the PI3K/Akt signaling pathway. Specifically, LPAR5 has been shown to interact with the p110β catalytic subunit of PI3K, leading to the phosphorylation and activation of Akt and its downstream effector, p70S6K1. This signaling cascade ultimately promotes cell proliferation and migration. TC-LPA5-4, by inhibiting LPAR5, effectively abrogates these effects.

Signaling Pathway

The signaling pathway initiated by LPA through LPAR5 and inhibited by TC-LPA5-4 in thyroid cancer is depicted below.

Caption: LPA/LPAR5 signaling pathway in thyroid cancer and its inhibition by TC-LPA5-4.

Data Presentation

In Vitro Efficacy of TC-LPA5-4 on Thyroid Cancer Cell Lines

| Cell Line | IC50 (µM) for Proliferation Inhibition | Reference |

| CGTH-W3 | 103.0 | |

| TPC-1 | 84.9 | |

| B-CPAP | 55.9 | |

| BHT-101 | 57.17 |

In Vitro and In Vivo Effects of TC-LPA5-4

| Parameter | Cell Line / Model | Treatment | Outcome | Reference |

| Cell Migration | CGTH-W3, TPC-1 | 5 µM TC-LPA5-4 for 24h | ~30% inhibition of LPA-stimulated migration | |

| Tumor Growth | CGTH-W3 Xenograft in nude mice | TC-LPA5-4 | 46.7% inhibition of tumor growth |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of TC-LPA5-4 on the viability and proliferation of thyroid cancer cells.

Materials:

-

Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1, B-CPAP, BHT-101)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

TC-LPA5-4 (CAS No. 1393814-38-4)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed thyroid cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of TC-LPA5-4 in complete medium.

-

Remove the medium from the wells and add 100 µL of medium containing different concentrations of TC-LPA5-4. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell proliferation assay.

Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of TC-LPA5-4 on the migratory capacity of thyroid cancer cells.

Materials:

-

Thyroid cancer cell lines (e.g., CGTH-W3, TPC-1)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete medium with LPA (as a chemoattractant)

-

TC-LPA5-4

-

Crystal violet solution

-

Cotton swabs

Procedure:

-

Starve thyroid cancer cells in serum-free medium for 24 hours.

-

Add 600 µL of complete medium containing LPA to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing different concentrations of TC-LPA5-4 or vehicle control.

-

Add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 15 minutes.

-

Stain the migrated cells with 0.1% crystal violet solution for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition relative to the vehicle control.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of TC-LPA5-4's anti-tumor activity in a mouse xenograft model.

Materials:

-

Thyroid cancer cell line (e.g., CGTH-W3)

-

Female nude mice (4-6 weeks old)

-

Matrigel

-

TC-LPA5-4

-

Vehicle solution

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of CGTH-W3 cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to a treatment group (TC-LPA5-4) and a control group (vehicle).

-

Administer TC-LPA5-4 or vehicle to the mice according to the desired dosing schedule (e.g., intraperitoneal injection daily).

-

Measure the tumor volume every few days using calipers (Volume = 0.5 x length x width²).

-

After the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition rate.

Logical Relationship Diagram

Caption: Logical flow of research on TC-LPA5-4 in thyroid cancer.

Conclusion

TC-LPA5-4 serves as a valuable research tool for investigating the role of the LPA/LPAR5 signaling axis in thyroid cancer. The provided data and protocols offer a framework for researchers to explore its therapeutic potential and further elucidate the molecular mechanisms underlying thyroid cancer progression. The targeted inhibition of LPAR5 by TC-LPA5-4 represents a promising strategy for the development of novel therapies for thyroid cancer.

References

- 1. Thyroid Cancer Study - NCI [cancer.gov]

- 2. Thyroid Cancers - Endocrine and Metabolic Disorders - Merck Manual Professional Edition [merckmanuals.com]

- 3. Update on Fundamental Mechanisms of Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPAR5 promotes thyroid carcinoma cell proliferation and migration by activating class IA PI3K catalytic subunit p110β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid Receptor 5 (LPAR5) Plays a Significance Role in Papillary Thyroid Cancer via Phosphatidylinositol 3-Kinase/Akt/Mammalian Target of Rapamycin (mTOR) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: LPA5 Receptor Competitive Binding Assay Using TC LPA5 4

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of compounds for the human Lysophosphatidic Acid Receptor 5 (LPA5). The protocol utilizes TC LPA5 4, a known selective LPA5 receptor antagonist, as a reference competitor compound. Lysophosphatidic acid (LPA) is a signaling phospholipid that mediates a wide range of cellular responses by activating a family of G protein-coupled receptors (GPCRs), including LPA5.[1][2] Dysregulation of LPA signaling is implicated in various physiological and pathological processes, making its receptors attractive therapeutic targets.[2] This application note includes a summary of quantitative data for this compound, a detailed experimental procedure, and visualizations of the LPA5 signaling pathway and the assay workflow.

LPA5 Receptor Signaling Pathway

The LPA5 receptor is a GPCR that couples to multiple heterotrimeric G proteins, including Gq/11, G12/13, and others, to initiate diverse downstream signaling cascades.[1][2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium levels. Coupling to G12/13 activates the Rho pathway, which modulates cytoskeletal rearrangements and stress fiber formation. LPA5 activation can also lead to the accumulation of cyclic AMP (cAMP).

Quantitative Data Summary: this compound

This compound is a selective, non-lipid antagonist for the LPA5 receptor. Its inhibitory activity has been characterized in various cell-based assays.

Table 1: Antagonist Activity of this compound

| Compound | Parameter | Value | Cell Line | Assay Type | Reference |

|---|

| this compound | IC₅₀ | 0.8 µM (800 nM) | LPA5-RH7777 cells | Platelet Aggregation | |

Table 2: Anti-proliferative Activity of this compound in Thyroid Cancer Cell Lines

| Cell Line | LPAR5 mRNA Expression | IC₅₀ | Reference |

|---|---|---|---|

| B-CPAP | Higher | 55.9 µM | |

| BHT101 | Higher | 57.17 µM | |

| TPC-1 | Lower | 84.9 µM |

| CGTH-W3 | Lower | 103.0 µM | |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to measure the affinity of test compounds against the LPA5 receptor, using membranes from cells overexpressing human LPA5 and a suitable radioligand (e.g., [³H]-LPA).

Principle: The assay quantifies the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the LPA5 receptor. The displacement of the radioligand is measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound. Radioligand binding assays are considered a gold standard for quantifying binding affinity due to their sensitivity and robustness.

Materials and Reagents:

-

Cell Membranes: Cryopreserved cell membranes prepared from a stable cell line (e.g., HEK293, CHO) heterologously expressing the human LPA5 receptor.

-

Radioligand: A suitable LPA5 receptor radioligand (e.g., [³H]-LPA).

-

Competitor Compound: this compound (for control) and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA (fatty acid-free), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligand: High concentration of unlabeled LPA for determining non-specific binding.

-

Scintillation Cocktail: As required for the detection system.

-

Hardware: 96-well filter plates (e.g., GF/B or GF/C), cell harvester, and a microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw the cryopreserved cell membranes expressing the LPA5 receptor on ice.

-

Homogenize the membranes gently in ice-cold Assay Buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.

-

-

Assay Plate Setup:

-

The assay is performed in a 96-well plate format with a total volume of 200 µL per well.

-

Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand, and 100 µL of diluted membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled LPA (e.g., 10 µM), 50 µL radioligand, and 100 µL of diluted membrane suspension.

-

Test Compound Wells: Add 50 µL of serially diluted test compound (e.g., this compound, from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL radioligand, and 100 µL of diluted membrane suspension.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

-

Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

-

-

Detection:

-

Dry the filter plate completely under a heat lamp or in an oven.

-

Add scintillation cocktail to each well (typically 50 µL).

-

Seal the plate and count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each compound concentration is calculated as: (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB) * 100.

-

-

Determine IC₅₀ and Ki:

-

Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the LPA5 competitive binding assay protocol.

References

Application Notes and Protocols for the Evaluation of LPA5 Receptor Modulators in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide range of cellular processes, including platelet activation.[1][2][3] In human platelets, the primary receptor responsible for LPA-mediated activation is the Lysophosphatidic Acid Receptor 5 (LPA5), also known as GPR92.[2][4] Activation of LPA5 initiates a signaling cascade that leads to platelet shape change, aggregation, and degranulation, contributing to both normal hemostasis and pathological thrombus formation. Consequently, the LPA5 receptor has emerged as a promising therapeutic target for the development of novel anti-thrombotic agents.

These application notes provide a comprehensive protocol for the in vitro evaluation of compounds that modulate LPA5 activity, such as the hypothetical compound TC Lpa5 4, using light transmission aggregometry (LTA). LTA is the gold-standard method for assessing platelet function, measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Principle of the Assay

Light Transmission Aggregometry (LTA) quantifies platelet aggregation by measuring changes in the optical density of platelet-rich plasma (PRP). In a resting state, platelets in PRP are discoid and create a turbid suspension with low light transmission. Upon the addition of an agonist that activates the LPA5 receptor, platelets change shape and aggregate. These larger aggregates allow more light to pass through the suspension, resulting in an increase in light transmission that is proportional to the extent of aggregation. By measuring this change over time, the kinetics and magnitude of platelet aggregation can be determined. Test compounds can be evaluated for their ability to either induce aggregation (agonists) or inhibit agonist-induced aggregation (antagonists).

Signaling Pathway of LPA5 in Human Platelets

LPA5 is a G protein-coupled receptor (GPCR). Upon binding of an agonist like LPA, LPA5 couples to Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change. Together, these signaling events lead to the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.

Caption: LPA5 Receptor Signaling Pathway in Platelets.

Materials and Reagents

-

Blood Collection: 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

-

Platelet Preparation:

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

-

Instrumentation:

-

Light Transmission Aggregometer

-

Centrifuge

-

-

Reagents and Consumables:

-

Agonists: Lysophosphatidic acid (LPA), ADP, Collagen, Thrombin, Arachidonic Acid

-

Test Compound (e.g., this compound)

-

Vehicle control (e.g., saline, DMSO)

-

Pipettes and tips

-

Aggregometer cuvettes with stir bars

-

Saline (0.9% NaCl)

-

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

-

Carefully transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (supernatant).

-

If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Protocol for Evaluating an LPA5 Agonist

-

Set up the light transmission aggregometer according to the manufacturer's instructions.

-

Use a cuvette with PPP to set the 100% light transmission baseline.

-

Use a cuvette with PRP to set the 0% light transmission baseline.

-

Pipette the required volume of PRP into aggregometer cuvettes containing stir bars.

-

Place the cuvettes in the sample wells and allow the PRP to equilibrate to 37°C for at least 5 minutes.

-

Add increasing concentrations of the test compound (e.g., this compound) to the PRP.

-

Record the platelet aggregation for a set period (e.g., 5-10 minutes).

-

Determine the maximal aggregation for each concentration and calculate the EC50 value.

Protocol for Evaluating an LPA5 Antagonist

-

Follow steps 1-5 from the agonist protocol.

-

Add the desired concentration of the test compound (e.g., this compound) or vehicle control to the PRP.

-

Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

Add a known concentration of an LPA5 agonist (e.g., LPA) to induce aggregation. This concentration should be one that elicits a submaximal response (e.g., EC80).

-

Record the platelet aggregation and compare the inhibition of aggregation by the test compound to the vehicle control.

-

Calculate the IC50 value of the test compound.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Agonist Activity of this compound on Platelet Aggregation

| Concentration of this compound | Maximum Aggregation (%) |

| 0.1 µM | |

| 1 µM | |

| 10 µM | |

| 100 µM | |

| EC50 |

Table 2: Antagonist Activity of this compound against LPA-induced Platelet Aggregation

| Concentration of this compound | Inhibition of Aggregation (%) |

| 0.1 µM | |

| 1 µM | |

| 10 µM | |

| 100 µM | |

| IC50 |

Experimental Workflow

The following diagram illustrates the general workflow for testing a compound's effect on platelet aggregation.

References

- 1. Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective non-lipid modulator of LPA5 activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic Acid-Induced Platelet Shape Change Revealed Through LPA1–5 Receptor-selective Probes and Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of LPA5 Receptor Signaling Following TC Lpa5 4 Treatment